molecular formula C13H24N2O4 B028603 Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate CAS No. 139290-70-3

Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Cat. No. B028603
M. Wt: 272.34 g/mol
InChI Key: ITCQNWXLNZGEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906530B2

Procedure details

To a solution of N,O-dimethylhydroxylamine hydrochloride (894 mg, 9.17 mmol), 2-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronio hexafluorphosphate (HBTU) (3.48 g, 9.17 mmol) and diisopropylethylamine (DIPEA) in N,N-dimethylformamide (40 mL) was carefully added 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2 g, 8.73 mmol) and the reaction mixture was stirred at room temperature for 2 days. The mixture was diluted with water (200 mL), extracted with ethyl acetate, washed with aqueous citric acid 5%, aqueous sodium bicarbonate 4%, water, and brine and dried over sodium sulphate. The solvent was removed under reduced pressure and the residue was purified by column chromatography on silica flash, using ethyl acetate as eluent (isocratic), to yield the title compound (2.63 g, 99%) as yellowish oil.
Quantity
894 mg
Type
reactant
Reaction Step One
[Compound]
Name
2-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronio hexafluorphosphate
Quantity
3.48 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Yield
99%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].C(N(C(C)C)CC)(C)C.[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][CH:25]([C:28]([OH:30])=O)[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:17])[CH3:16]>CN(C)C=O.O>[CH3:5][O:4][N:3]([CH3:2])[C:28]([CH:25]1[CH2:24][CH2:23][N:22]([C:20]([O:19][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:21])[CH2:27][CH2:26]1)=[O:30] |f:0.1|

Inputs

Step One
Name
Quantity
894 mg
Type
reactant
Smiles
Cl.CNOC
Step Two
Name
2-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronio hexafluorphosphate
Quantity
3.48 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with aqueous citric acid 5%, aqueous sodium bicarbonate 4%, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica flash

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CON(C(=O)C1CCN(CC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 110.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.